molecular formula C18H17N3O5 B2827461 8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 771501-56-5

8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2827461
CAS No.: 771501-56-5
M. Wt: 355.35
InChI Key: PWGGLSDTFYJKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.35. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and NMR Data Assignment

Research involving the stereochemistry and complete NMR spectroscopic data assignments of cyclopeptide alkaloids highlights the importance of these methods in understanding the chemical structure and properties of complex molecules. Detailed NMR data allow for the exploration of molecular configurations and the stereochemical relationships within molecules, which are crucial for their potential application in scientific research, including drug discovery and development (Nisar et al., 2010).

Synthesis and Modulation of Ionotropic Glutamate Receptors

The synthesis of compounds designed to modulate the activity of ionotropic glutamate receptors underlines the therapeutic potential of chemically complex molecules. These molecules are studied for their effects on neuronal activity, with implications for treating neurological disorders. The research into optimizing the synthesis and evaluating the impact of these compounds on neuronal cells provides a basis for the development of new therapeutic agents (Lavrov et al., 2020).

One-Pot Synthesis of Derivatives

The one-pot synthesis approach for creating triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives showcases the innovation in chemical synthesis techniques. These methodologies enhance the efficiency and yield of complex organic compounds, which can be applied across various fields of scientific research, from materials science to pharmacology. The development of such synthetic routes is essential for the rapid generation of molecules with potential biological activity or unique material properties (Salehi et al., 2012).

Complexation of Metal Atoms

The study of compounds capable of complexing metal atoms, such as the described triazatricyclo structures, contributes to the understanding of molecular interactions and the design of coordination compounds. These findings have implications for catalysis, metal recovery processes, and the design of metal-organic frameworks (MOFs) for gas storage or separation technologies. Understanding the structural requirements for metal complexation can guide the synthesis of new materials with desired chemical and physical properties (Lazrak et al., 2000).

Properties

IUPAC Name

8-(4-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-20-15-14(16(22)21(2)18(20)24)12(9-4-6-10(25-3)7-5-9)13-11(19-15)8-26-17(13)23/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGLSDTFYJKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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